N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide
Descripción
This compound features a chroman-2-carboxamide group attached to a piperidin-4-yl core, which is substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring contributes to π-stacking in target binding .
Propiedades
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)27-20(29)17-7-6-14-4-2-3-5-16(14)30-17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHGPPIXAOXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
Based on its structure, it is likely that the compound binds to its targets and modulates their activity, leading to downstream effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that the compound interacts with multiple pathways, potentially leading to a wide range of downstream effects.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would greatly impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Comparación Con Compuestos Similares
Key Structural Analogs from
The following compounds share the 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl backbone but differ in amide substituents:
| Compound Name | Molecular Weight | Substituent | CAS Number | Notes |
|---|---|---|---|---|
| N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide | 392.43 | 2-Phenylpropanamide | 1775544-48-3 | Higher lipophilicity |
| N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide | 392.43 | 3-Phenylpropanamide | 1775527-43-9 | Extended alkyl chain |
| 3,4-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | 392.43 | 3,4-Dimethylbenzamide | 1775443-41-8 | Steric hindrance |
| 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | 392.43 | 2-Phenylethyl carboxamide | N/A | Flexible linker |
Key Observations :
- Substituent Effects : The chroman group in the target compound introduces a benzopyran moiety , which may enhance binding to aromatic residues in enzymatic targets compared to simpler phenyl or alkyl substituents .
- Molecular Weight : All analogs have molecular weights ~392, suggesting favorable drug-likeness (Lipinski’s rule compliance).
Functional Comparison with Kinase-Targeting Compounds
JAK Inhibitors (Evidences 3–7)
The JAK inhibitor {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (MW 699.66) shares a piperidine-pyrimidine core but incorporates additional heterocycles (azetidine, pyrrolopyrimidine) for enhanced kinase binding. Its adipate salt form improves solubility, whereas the target compound’s chroman group may prioritize membrane permeability .
Dual Src/Abl Inhibitor BMS-354825 ()
BMS-354825 (MW 553.51) is a thiazole-carboxamide with antiproliferative activity. While structurally distinct, its trifluoromethyl and pyrimidine motifs highlight common design strategies for kinase inhibition. The target compound’s chroman group may redirect it toward non-oncological targets (e.g., inflammatory pathways) .
Physicochemical and Pharmacokinetic Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
